4-Chloro-2-ethoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

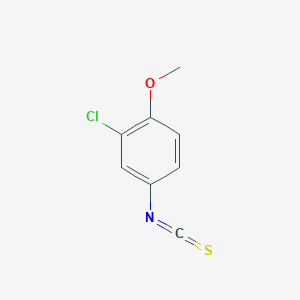

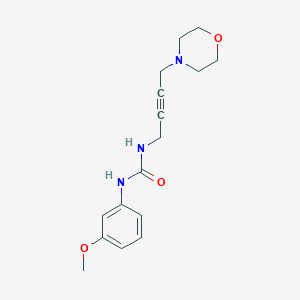

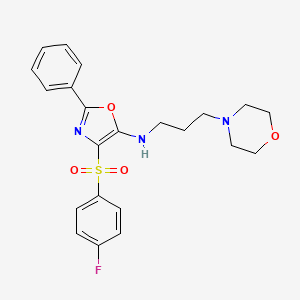

“4-Chloro-2-ethoxyaniline” is a chemical compound with the CAS Number: 846039-94-9 . It has a molecular weight of 171.63 and its IUPAC name is this compound . It is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The InChI code for this compound is 1S/C8H10ClNO/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5H,2,10H2,1H3 .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.63 .

科学的研究の応用

Supramolecular Structure Analysis

Research into the crystal structures of various phenoxyanilines, including derivatives similar to 4-Chloro-2-ethoxyaniline, has shown that these compounds exhibit isostructural characteristics with their halogenated counterparts. The study by Dey and Desiraju (2004) highlights the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups, demonstrating conditional isomorphism among these compounds. This insight into the supramolecular structure of this compound derivatives aids in understanding their physical and chemical properties, which can be crucial for material science and pharmaceutical research (Dey & Desiraju, 2004).

Environmental Biodegradation

The aerobic degradation pathways of chlorinated anilines, closely related to this compound, have been studied to understand their environmental impact and biodegradability. Khan et al. (2013) reported the novel aerobic degradation pathway of 2-Chloro-4-Nitroaniline by Rhodococcus sp. strain MB-P1, demonstrating the microorganism's ability to use such compounds as the sole carbon, nitrogen, and energy source. This research provides valuable insights into the bioremediation potential for chlorinated anilines and related compounds, highlighting their environmental fate and degradation mechanisms (Khan, Pal, Vikram, & Cameotra, 2013).

Chemical Synthesis and Transformation

The reduction of nitroaromatics containing heterocycles and fluorine, including reactions involving compounds similar to this compound, has been explored under microwave irradiation. Spencer et al. (2008) investigated the transformation of 2-chloro-1-fluoro-4-nitrobenzene to derivatives including 3-chloro-4-ethoxyaniline. This study sheds light on the chemical synthesis and transformation processes for chloro-ethoxyaniline derivatives, providing a basis for synthesizing various organic compounds and pharmaceutical intermediates (Spencer, Rathnam, Patel, & Anjum, 2008).

Anaerobic Degradation Studies

Investigations into the anaerobic degradation of chlorinated nitroanilines by specific microbial strains offer insights into the potential for environmental detoxification of compounds related to this compound. The study conducted by Duc (2019) demonstrates how Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions. Such research contributes to understanding the microbial degradation pathways and the potential for using these processes in environmental cleanup efforts (Duc, 2019).

Safety and Hazards

The safety information for 4-Chloro-2-ethoxyaniline indicates that it is potentially dangerous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-chloro-2-ethoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJMJIHMADVVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)

![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)

methanone](/img/structure/B2635411.png)

![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)